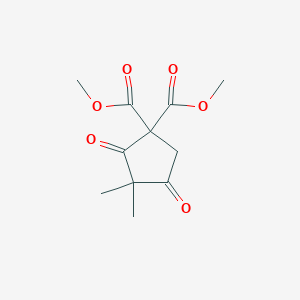![molecular formula C13H15NO6 B3462029 dimethyl 2-[(methoxyacetyl)amino]terephthalate](/img/structure/B3462029.png)
dimethyl 2-[(methoxyacetyl)amino]terephthalate
Vue d'ensemble
Description
Dimethyl 2-[(methoxyacetyl)amino]terephthalate, also known as DMT or DMTA, is a chemical compound that belongs to the family of terephthalates. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Dimethyl 2-[(methoxyacetyl)amino]terephthalate has a wide range of scientific research applications, including as a building block for the synthesis of novel materials, such as polymers and liquid crystals. It is also used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Additionally, this compound can be used as a reagent for the synthesis of biologically active compounds, such as antitumor agents.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(methoxyacetyl)amino]terephthalate is not fully understood, but it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and pi-pi interactions. This compound can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it is important to note that this compound can be harmful if ingested or inhaled. In terms of biochemical and physiological effects, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl 2-[(methoxyacetyl)amino]terephthalate in laboratory experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. Additionally, this compound has a high degree of purity, which ensures reproducibility and accuracy of results. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of dimethyl 2-[(methoxyacetyl)amino]terephthalate in scientific research. One potential application is in the development of new materials, such as organic semiconductors and optoelectronic devices. Another direction is in the development of new fluorescent probes for the detection of biological molecules, such as proteins and nucleic acids. Additionally, this compound could be used as a starting material for the synthesis of new drugs and biologically active compounds.
Conclusion:
In conclusion, this compound is a versatile and useful chemical compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an important building block for the synthesis of novel materials and biologically active compounds. As research in this field continues to evolve, it is likely that we will see even more exciting applications for this compound in the future.
Propriétés
IUPAC Name |
dimethyl 2-[(2-methoxyacetyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-6-8(12(16)19-2)4-5-9(10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXICEOLULTDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)





![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)


